molecular formula C5H7ClO2 B8321445 3-Chloro-2,5-pentanedione

3-Chloro-2,5-pentanedione

Cat. No. B8321445
M. Wt: 134.56 g/mol
InChI Key: XJTPZDMJENQHSL-UHFFFAOYSA-N
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Patent
US05470862

Procedure details

Scheme IX illustrates the synthesis of compounds represented by Formula XVI. Reaction of a mixture of 3-chloro-2,5-pentanedione and formamide in refluxing formic acid yields 4-methyl-5-acetyloxazole. Reaction of the sodium salt of 4-methyl-5-acetyloxazole and diethyl oxalate in ethanol affords the corresponding ketoacetate. Reaction of the ketoacetate with hydrazine in refluxing ethanol yields 3-ethoxycarbonyl-5-[4-(methyl)oxazol-5-yl]pyrazole which is alkylated to yield isomers XXIIa and XXIIb. Substituting triethyl orthoacetate for triethyl orthoformate in the reaction described in Scheme V yields isomeric compounds represented by. Formula XVIIa and XVIIb ##STR12##
[Compound]
Name
Formula XVI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:6][CH:7]=O)[C:3](=[O:5])[CH3:4].[CH:9]([NH2:11])=[O:10]>C(O)=O>[CH3:7][C:6]1[N:11]=[CH:9][O:10][C:2]=1[C:3](=[O:5])[CH3:4]

Inputs

Step One
Name
Formula XVI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C)=O)CC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the synthesis of compounds

Outcomes

Product
Name
Type
product
Smiles
CC=1N=COC1C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.